

Application Notes and Protocols for the Scale-up Synthesis of 3-Isochromanone

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Compound of Interest

Compound Name: 3-Isochromanone

Cat. No.: B1583819

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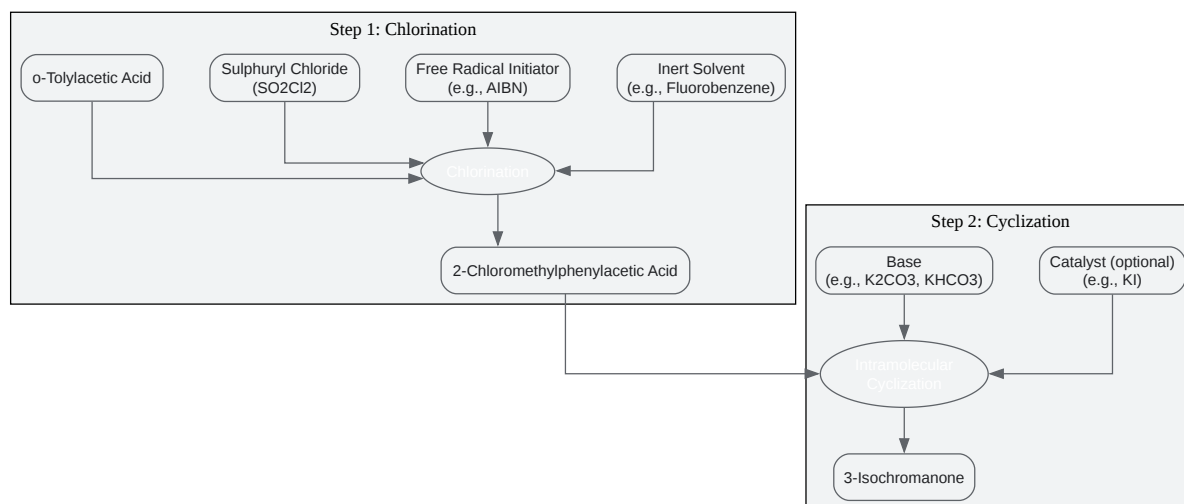
Audience: Researchers, scientists, and drug development professionals.

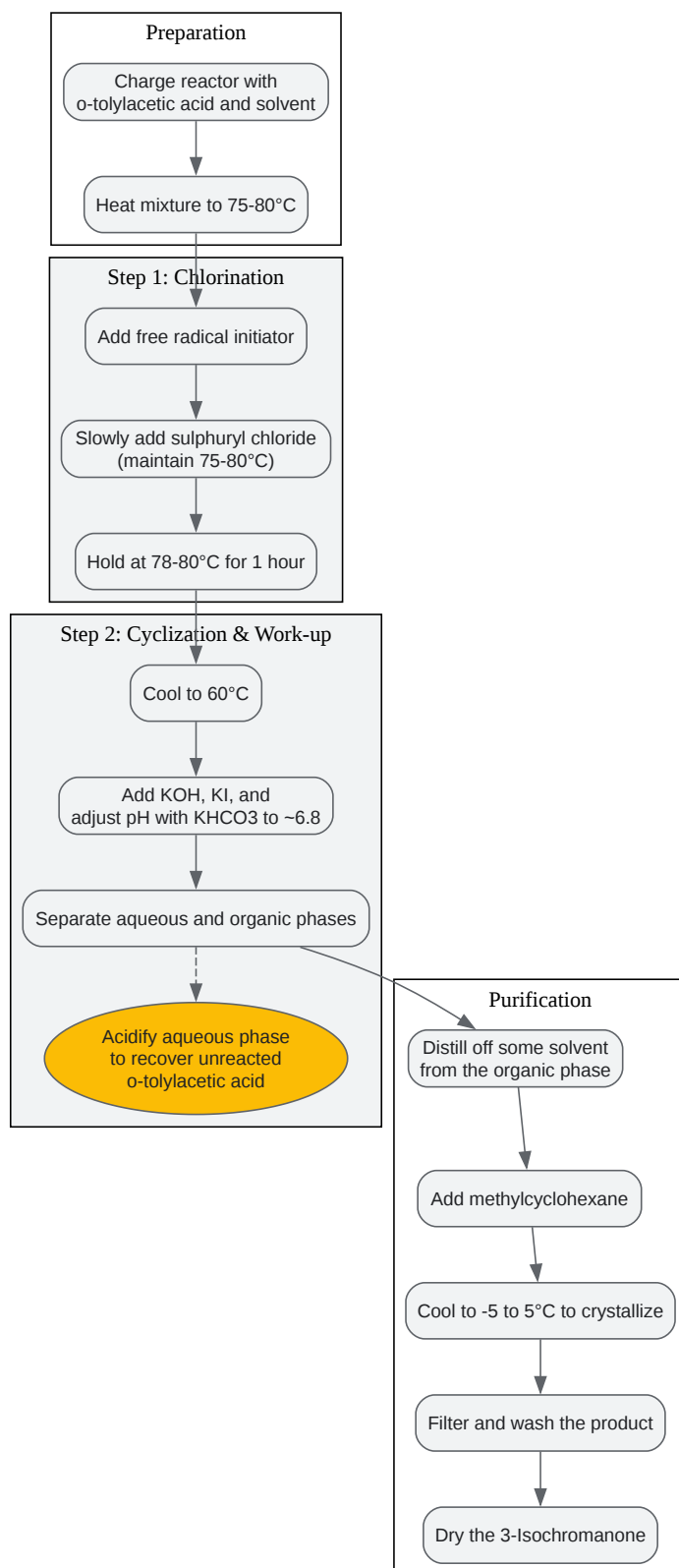
Introduction:

3-Isochromanone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including agricultural fungicides and pharmaceutical agents.^{[1][2]} Its structural motif is found in a number of natural products. This document provides detailed protocols and application notes for the scale-up synthesis of **3-isochromanone**, focusing on a robust and economically viable process for industrial applications. The primary method detailed is the synthesis from o-tolylacetic acid via a two-step chlorination and subsequent cyclization process.^{[1][3][4]}

Synthesis Pathway Overview

The industrial scale synthesis of **3-isochromanone** is effectively achieved through a two-step process starting from o-tolylacetic acid. The first step involves the free-radical chlorination of the benzylic methyl group of o-tolylacetic acid using sulphuryl chloride to yield 2-chloromethylphenylacetic acid. The second step is the base-mediated intramolecular cyclization (ring closure) of the intermediate to form the final product, **3-isochromanone**.^{[1][4]}





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References

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